Thiamine indole-3-propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

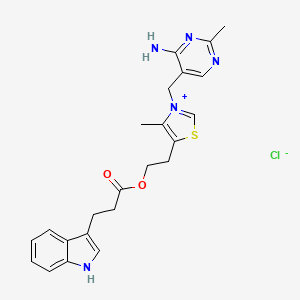

Thiamine indole-3-propionate, also known as this compound, is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Health

Thiamine indole-3-propionate has been linked to metabolic health, primarily through its role in gut microbiota interactions. Research indicates that indole-3-propionic acid can enhance insulin sensitivity, regulate blood glucose levels, and inhibit liver lipid synthesis, making it a promising candidate for managing metabolic disorders such as obesity and type 2 diabetes mellitus .

Table 1: Effects of this compound on Metabolic Health

| Parameter | Effect | Reference |

|---|---|---|

| Insulin Sensitivity | Increased | |

| Blood Glucose Levels | Decreased | |

| Liver Lipid Synthesis | Inhibition | |

| Intestinal Barrier Function | Enhanced |

Neuroprotection

Thiamine is known for its neuroprotective properties. The combination with indole-3-propionic acid may enhance these effects, potentially offering therapeutic benefits in neurodegenerative diseases. Studies suggest that thiamine can mitigate oxidative stress and improve cognitive function, which could be amplified by the presence of indole derivatives .

Case Study: Neuroprotective Effects

A study involving animal models demonstrated that thiamine supplementation improved cognitive functions in subjects exposed to neurotoxic agents. The addition of indole-3-propionic acid showed synergistic effects, further enhancing cognitive performance and reducing markers of oxidative stress .

Stress Tolerance in Plants

This compound has shown promise in enhancing plant resilience against environmental stresses such as arsenic toxicity. Research on maize (Zea mays) indicates that treatments with thiamine and indole-3-acetic acid significantly improved growth and stress tolerance, suggesting that this compound can be utilized to bolster agricultural productivity under adverse conditions .

Table 2: Impact of this compound on Plant Growth Under Stress

| Stress Factor | Growth Improvement (%) | Reference |

|---|---|---|

| Arsenic Stress (50 mg/kg) | 39.4 | |

| Arsenic Stress (100 mg/kg) | 54.18 |

Microbial Interactions

This compound also plays a role in modulating gut microbiota composition, which can have downstream effects on host metabolism and immune responses. The metabolite has been shown to promote the growth of beneficial bacteria while inhibiting pathogenic strains, thus maintaining intestinal homeostasis .

Case Study: Microbiota Modulation

In a controlled study, subjects supplemented with this compound exhibited significant changes in gut microbiota diversity compared to controls. This shift was associated with improved metabolic parameters, highlighting the compound's potential as a dietary supplement for gut health .

Propriétés

Numéro CAS |

83661-65-8 |

|---|---|

Formule moléculaire |

C23H26ClN5O2S |

Poids moléculaire |

472 g/mol |

Nom IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-(1H-indol-3-yl)propanoate;chloride |

InChI |

InChI=1S/C23H26N5O2S.ClH/c1-15-21(31-14-28(15)13-18-12-25-16(2)27-23(18)24)9-10-30-22(29)8-7-17-11-26-20-6-4-3-5-19(17)20;/h3-6,11-12,14,26H,7-10,13H2,1-2H3,(H2,24,25,27);1H/q+1;/p-1 |

Clé InChI |

KRXFUVUEJRVANS-UHFFFAOYSA-M |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-] |

SMILES canonique |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-] |

Synonymes |

thiamine indole-3-propionate TI-3-P |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.